molecular formula C18H18O4S2 B13950814 3,3'-(Disulfanediylbis(3,1-phenylene))dipropanoic acid

3,3'-(Disulfanediylbis(3,1-phenylene))dipropanoic acid

Cat. No.: B13950814
M. Wt: 362.5 g/mol
InChI Key: GJZRIQBCESIJAJ-UHFFFAOYSA-N
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Properties

Molecular Formula

C18H18O4S2

Molecular Weight

362.5 g/mol

IUPAC Name

3-[3-[[3-(2-carboxyethyl)phenyl]disulfanyl]phenyl]propanoic acid

InChI

InChI=1S/C18H18O4S2/c19-17(20)9-7-13-3-1-5-15(11-13)23-24-16-6-2-4-14(12-16)8-10-18(21)22/h1-6,11-12H,7-10H2,(H,19,20)(H,21,22)

InChI Key

GJZRIQBCESIJAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)CCC(=O)O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-dithiobishydrocinnamic acid typically involves the reaction of hydrocinnamic acid with sulfur-containing reagents. One common method is the oxidative coupling of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high yields.

Industrial Production Methods

Industrial production of 3,3’-dithiobishydrocinnamic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dithiobishydrocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, and other mild oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

Scientific Research Applications

3,3’-Dithiobishydrocinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-dithiobishydrocinnamic acid involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with thiol groups in proteins and other biological molecules, leading to the formation of disulfide bonds. These interactions can affect the structure and function of proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dithiobishydrocinnamic acid is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various applications, particularly in the study of thiol-disulfide exchange reactions and as a reagent in organic synthesis .

Biological Activity

3,3'-(Disulfanediylbis(3,1-phenylene))dipropanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C15H18O4S2
  • Molecular Weight : 342.43 g/mol

Chemical Structure

The compound features a unique disulfide linkage between two phenyl groups and propanoic acid moieties. This structure is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The disulfide bonds may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:

  • A study demonstrated that disulfide compounds can induce apoptosis in cancer cells by disrupting redox balance and activating stress response pathways. This suggests that this compound may have similar effects .

Antimicrobial Properties

Research has shown that sulfur-containing compounds possess antimicrobial activity. A related compound was reported to inhibit the growth of various bacterial strains by disrupting their cell membranes . This opens avenues for exploring the antimicrobial potential of this compound.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
3,3'-Dithiobis(sulfanyl)benzeneAntioxidantFree radical scavenging
4,4'-ThiodiphenolAntimicrobialMembrane disruption
2,2'-Dithiobis(5-nitropyridine)AnticancerApoptosis induction
This compound Potential anticancer and antimicrobialEnzyme inhibition and oxidative stress modulation

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of Disulfide Linkage : The initial step typically involves the reaction of thiol groups under oxidative conditions to form disulfide bonds.
  • Esterification : The resulting disulfide compound can then be reacted with propanoic acid derivatives to form the final product.

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